Navarixin
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Overview
Description
Mechanism of Action
Target of Action
Navarixin is a small molecule that primarily targets the C-X-C motif chemokine receptor 1 (CXCR1) and chemokine receptor 2 (CXCR2) . These receptors are mainly expressed on leukocytes but also on endothelial cells and cancer cells . They play a significant role in the pathophysiology of a wide spectrum of inflammatory conditions .
Mode of Action
This compound acts as an antagonist to CXCR1 and CXCR2 . It binds to these receptors and inhibits their activation . This results in the reduction of both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment .
Biochemical Pathways
The inhibition of CXCR1 and CXCR2 by this compound affects the CXCL8-CXCR1/2 axis in neutrophils . This axis plays a crucial role in the pathophysiology of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis . By blocking this axis, this compound can potentially inhibit inflammatory processes and abrogate the immunosuppressive nature of the tumor microenvironment .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of neutrophil count and the inhibition of tumor growth, spreading, and angiogenesis . It also attenuates lung injury in certain models .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of CXCR1 and CXCR2 in the tumor microenvironment is associated with increased tumor cell proliferation . Therefore, the tumor microenvironment can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose
Metabolic Pathways
Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .
Transport and Distribution
Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .
Subcellular Localization
As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
Navarixin is synthesized through a multi-step process involving the formation of key intermediates
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Navarixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Navarixin has a wide range of scientific research applications:
Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new drugs targeting chemokine receptors
Comparison with Similar Compounds
Similar Compounds
Danirixin: Another C-X-C motif chemokine receptor 2 antagonist with similar therapeutic potential.
Elubrixin: A diaryl urea class compound that selectively inhibits C-X-C motif chemokine receptor 2.
SB225002: A selective C-X-C motif chemokine receptor 2 antagonist used in research
Uniqueness of Navarixin
This compound is unique due to its high potency and selectivity for C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown promising results in preclinical and clinical studies for its potential therapeutic effects in various inflammatory and neoplastic diseases .
Properties
CAS No. |
473727-83-2 |
---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |
InChI Key |
IXBYSXNOKFHHDR-QGZVFWFLSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Canonical SMILES |
CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO (>40mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |
Origin of Product |
United States |
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